Compounds structurally similar to N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, particularly those containing a hydroxamic acid moiety, have demonstrated potent inhibitory activity against MMPs. The hydroxamic acid group acts as a bidentate ligand, chelating the zinc ion present in the active site of MMPs and thereby inhibiting their enzymatic activity [].
Studies on related compounds, such as those incorporating fluorine atoms [], have explored strategies to optimize their pharmacokinetic profiles and enhance their suitability as drug candidates. Techniques like positron emission tomography (PET) imaging using radiolabeled analogs can provide valuable information about the tissue distribution and target engagement of MMPIs [, ].
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: